molecular formula C13H18BBrO3 B572719 2-(2-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1256781-58-4

2-(2-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B572719
CAS No.: 1256781-58-4
M. Wt: 312.998
InChI Key: RHHZDWKRQWEDAL-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound features a brominated aromatic ring and a boronate ester group, making it a versatile intermediate in the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-bromo-5-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The general reaction scheme is as follows:

2-Bromo-5-methoxyphenylboronic acid+PinacolThis compound\text{2-Bromo-5-methoxyphenylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} 2-Bromo-5-methoxyphenylboronic acid+Pinacol→this compound

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which offer better control over reaction conditions and improved safety. The use of automated systems allows for precise control of temperature, pressure, and reagent addition, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Cross-Coupling Reactions: The boronate ester group is highly reactive in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, are often used to deprotonate the boronic acid.

    Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used as solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.

Scientific Research Applications

Chemistry

In organic chemistry, 2-(2-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used as a building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. Its ability to form stable carbon-carbon bonds makes it invaluable in the construction of aromatic systems.

Biology and Medicine

This compound is used in the synthesis of biologically active molecules, including potential drug candidates. Its derivatives have been studied for their activity against various biological targets, including enzymes and receptors.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its role in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials is particularly noteworthy.

Mechanism of Action

The mechanism by which 2-(2-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its participation in cross-coupling reactions. The boronate ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-(2-Bromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

Compared to its analogs, 2-(2-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers unique reactivity due to the position of the methoxy group, which can influence the electronic properties of the aromatic ring and the overall reactivity in cross-coupling reactions. This makes it particularly useful in the synthesis of specific target molecules where regioselectivity is crucial.

Properties

IUPAC Name

2-(2-bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BBrO3/c1-12(2)13(3,4)18-14(17-12)10-8-9(16-5)6-7-11(10)15/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHZDWKRQWEDAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BBrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10725494
Record name 2-(2-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10725494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256781-58-4
Record name 2-(2-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10725494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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